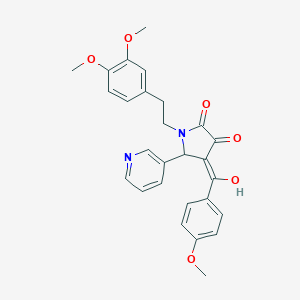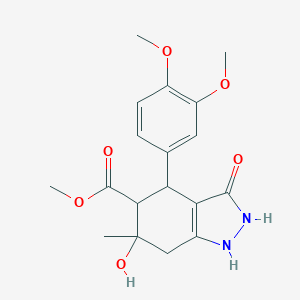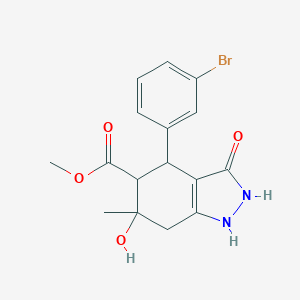![molecular formula C26H23FN2O5 B282375 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as "Compound X," is a synthetic compound with potential applications in scientific research. The compound has been synthesized using a specific method and has shown promising results in various studies. In
作用机制
The mechanism of action of Compound X is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and proteins in the body that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, Compound X has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a specific method. It has also shown promising results in various studies, making it a potential candidate for further research. However, there are also some limitations to using Compound X in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it may have potential side effects that need to be further studied.
未来方向
There are several future directions for the study of Compound X. One potential direction is to further explore its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
Compound X can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The second step involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(pyridin-3-yl)ethanamine to form 1-(2-(3,4-dimethoxyphenyl)ethyl)pyridin-3-amine. The third step involves the reaction of 1-(2-(3,4-dimethoxyphenyl)ethyl)pyridin-3-amine with 4-fluorobenzoyl chloride to form 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-(4-fluorobenzoyl)pyridin-3-amine. The final step involves the reaction of 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-(4-fluorobenzoyl)pyridin-3-amine with ethyl acetoacetate to form 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
Compound X has been shown to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, Compound X has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C26H23FN2O5 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23FN2O5/c1-33-20-10-5-16(14-21(20)34-2)11-13-29-23(18-4-3-12-28-15-18)22(25(31)26(29)32)24(30)17-6-8-19(27)9-7-17/h3-10,12,14-15,23,30H,11,13H2,1-2H3/b24-22- |
InChI 键 |
VHTRVVAWBCURIG-GYHWCHFESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CN=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282293.png)





![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)




![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)